3-Fluoro-2-methyl-6-nitrobenzoic acid
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Overview
Description
3-Fluoro-2-methyl-6-nitrobenzoic acid: is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position on the benzene ring. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :
Nitration of o-methylphenol: The starting material, o-methylphenol, undergoes nitration to selectively produce 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is fluorinated to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group in 2-fluoro-3-nitrotoluene is oxidized to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 3-Fluoro-2-methyl-6-aminobenzoic acid.
Nucleophilic Substitution: 3-Methoxy-2-methyl-6-nitrobenzoic acid
Scientific Research Applications
3-Fluoro-2-methyl-6-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is employed in the production of certain agrochemicals.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-nitrobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be specific to the drug it helps synthesize, targeting particular molecular pathways and receptors .
Comparison with Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 2-Methyl-3-nitrobenzoic acid
Comparison: 3-Fluoro-2-methyl-6-nitrobenzoic acid is unique due to the specific positions of its substituents, which influence its reactivity and applications. For instance, the presence of the fluorine atom at the third position and the nitro group at the sixth position makes it distinct from other nitrobenzoic acid derivatives .
Properties
IUPAC Name |
3-fluoro-2-methyl-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXATOUZVZCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146948-51-8 |
Source
|
Record name | 3-fluoro-2-methyl-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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